Sub-Nanomolar Potency in FXR Transactivation: FXR Agonist 7 vs. GW4064 and Clinical-Stage Comparators
FXR agonist 7 demonstrates an EC50 of 0.1 nM in a cell-based FXR transactivation assay, which represents a 1500-fold increase in potency relative to the widely used reference agonist GW4064 (EC50 150 nM) . This potency also exceeds that of the clinically investigated non-steroidal agonists cilofexor (EC50 15 nM) , nidufexor (EC50 7 nM) , and the bile acid-derived obeticholic acid (EC50 99 nM) . Notably, the value of 0.1 nM positions FXR agonist 7 among the most potent synthetic FXR agonists reported in the literature, comparable to tropifexor (EC50 0.2 nM) .
| Evidence Dimension | Potency (EC50) in cell-based FXR transactivation assay |
|---|---|
| Target Compound Data | 0.1 nM |
| Comparator Or Baseline | GW4064: 150 nM; Cilofexor: 15 nM; Nidufexor: 7 nM; Obeticholic acid: 99 nM; Tropifexor: 0.2 nM |
| Quantified Difference | 1500-fold more potent than GW4064; 150-fold more potent than cilofexor; 70-fold more potent than nidufexor |
| Conditions | Cell-based luciferase reporter gene assay using FXR-GAL4 chimera in HEK293 or similar cell lines |
Why This Matters
A 0.1 nM EC50 translates to a 70-1500x lower compound requirement for achieving equivalent receptor activation, directly reducing material cost per experiment and enabling high-throughput screening formats where solubility limits or vehicle toxicity preclude use of less potent agonists at effective concentrations.
- [1] GuidetoPharmacology. Cilofexor Ligand Activity Chart. EC50 15 nM. Available at: https://www.guidetopharmacology.org View Source
- [2] ProbeChem. Nidufexor (LMB763) Product Datasheet. EC50 7 nM. Available at: https://probechem.cn View Source
- [3] Adooq Bioscience. FXR Agonists Comparison Table. Obeticholic acid EC50 99 nM. Available at: https://www.adooq.cn View Source
- [4] Tully DC, Rucker PV, Chianelli D, et al. Discovery of Tropifexor (LJN452), a Highly Potent Non-bile Acid FXR Agonist. J Med Chem. 2017;60(24):9960-9973. [EC50 0.2 nM] View Source
